7'-Methoxy-2'-(5-methylfuran-2-yl)-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]
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Overview
Description
7’-Methoxy-2’-(5-methylfuran-2-yl)-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a methoxy group, a methylfuran moiety, and a pyrazolo[1,5-c][1,3]benzoxazine core, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7’-Methoxy-2’-(5-methylfuran-2-yl)-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high-quality output. The scalability of the synthetic route is crucial for industrial applications, and process optimization is often carried out to achieve this .
Chemical Reactions Analysis
Types of Reactions
7’-Methoxy-2’-(5-methylfuran-2-yl)-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
The reactions typically involve the use of standard organic reagents and conditions. For example, oxidation may require acidic or basic conditions, while reduction might be carried out in an inert atmosphere to prevent unwanted side reactions. Solvents such as dichloromethane, ethanol, or water are commonly used depending on the reaction requirements .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction could produce different reduced forms of the compound. Substitution reactions can lead to a wide range of substituted products with varying functional groups .
Scientific Research Applications
7’-Methoxy-2’-(5-methylfuran-2-yl)-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure makes it valuable in the development of new synthetic methodologies and reaction mechanisms.
Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: The compound’s potential medicinal properties are explored in drug discovery and development. It is investigated for its ability to interact with specific biological targets and pathways, leading to potential therapeutic applications.
Mechanism of Action
The mechanism of action of 7’-Methoxy-2’-(5-methylfuran-2-yl)-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied. For example, in anticancer research, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2-(5-methylfuran-2-yl)-N-(1-methylpiperidin-4-yl)-7-(3-(pyrrolidin-1-yl)propoxy)quinolin-4-amine: This compound shares structural similarities with 7’-Methoxy-2’-(5-methylfuran-2-yl)-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine], particularly in the presence of the methoxy and methylfuran groups.
(S)-8-((3,3-Dimethyloxiran-2-yl)methyl)-7-methoxy-2H-chromen-2-one: Another similar compound with a methoxy group and a furan moiety, but with a different core structure.
Uniqueness
The uniqueness of 7’-Methoxy-2’-(5-methylfuran-2-yl)-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] lies in its spiro linkage and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, setting it apart from other similar compounds .
Properties
Molecular Formula |
C21H24N2O3 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
7-methoxy-2-(5-methylfuran-2-yl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane] |
InChI |
InChI=1S/C21H24N2O3/c1-14-9-10-18(25-14)16-13-17-15-7-6-8-19(24-2)20(15)26-21(23(17)22-16)11-4-3-5-12-21/h6-10,17H,3-5,11-13H2,1-2H3 |
InChI Key |
GQGMLAAIDFTDNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=NN3C(C2)C4=C(C(=CC=C4)OC)OC35CCCCC5 |
Origin of Product |
United States |
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